molecular formula C8H18Cl2N2O3S B1520388 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1235439-96-9

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No. B1520388
CAS RN: 1235439-96-9
M. Wt: 293.21 g/mol
InChI Key: VHSHUWGEWPYFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (also known as AMTD) is a powerful and versatile compound that has been used in a variety of research applications. AMTD has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Biodegradable Polyesteramides

Morpholine-2,5-dione derivatives, similar to the compound , are used in the synthesis of biodegradable polyesteramides with pendant functional groups. These are obtained by ring-opening copolymerization, indicating the potential use of such compounds in creating polymers with specific properties (Veld, Dijkstra, & Feijen, 1992).

Synthesis of New Chemical Derivatives

Compounds similar to 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride are utilized in the synthesis of new chemical derivatives, such as in the case of cyclocondensation processes leading to the creation of new morpholine derivatives (Karimian et al., 2017).

Enantioselective Synthesis

These compounds are also involved in the enantioselective synthesis of amino acids, as seen in research where alkylation and subsequent cleavage of the morpholine-2,5-dione ring lead to the creation of enantiomerically pure amino acids (Porzi & Sandri, 1996).

Ring-Opening Polymerization

Alkyl-substituted morpholine-2,5-dione derivatives, related to your compound of interest, are synthesized and used in ring-opening polymerization. This process involves creating polymers with controlled molar masses and dispersities, indicating potential applications in polymer chemistry (Dirauf et al., 2018).

Synthesis of Pharmacologically Important Heterocycles

The compound you're interested in is likely to play a role in the synthesis of important pharmacological heterocycles, such as morpholines and thiomorpholines. These are crucial in medicinal chemistry due to their presence in various drug molecules (Yar, McGarrigle, & Aggarwal, 2008).

Synthesis of Antitumor Compounds

In the realm of medicinal chemistry, derivatives of morpholine compounds are investigated for their antitumor properties, as demonstrated in studies involving tertiary aminoalkanol hydrochlorides (Isakhanyan et al., 2016).

properties

IUPAC Name

4-morpholin-4-yl-1,1-dioxothiolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.2ClH/c9-7-5-14(11,12)6-8(7)10-1-3-13-4-2-10;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSHUWGEWPYFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 3
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.